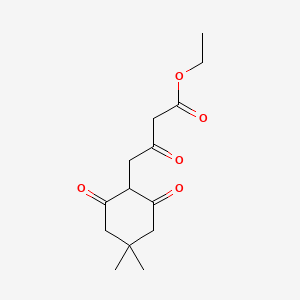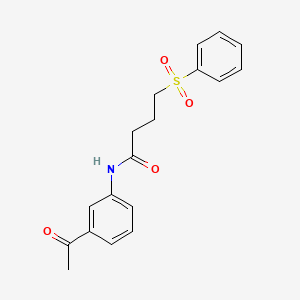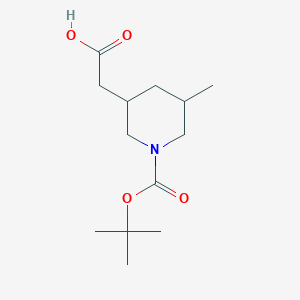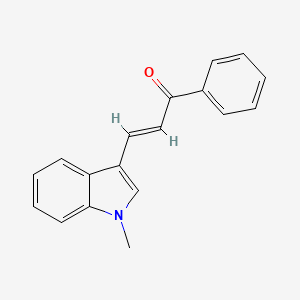
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate belongs to a class of organic compounds known for their diverse chemical reactions and applications in various fields of chemistry and materials science. These compounds often exhibit interesting physical and chemical properties due to their complex molecular structures.
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, which is a widely used method for the synthesis of various organic compounds. For example, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016). This method is indicative of the potential approaches that could be employed in the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using X-ray diffraction studies. For instance, the crystal and molecular structure of Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was analyzed, showing that the compound crystallizes in the monoclinic crystal system under the space group P21/n (Kumar et al., 2016). Such detailed structural analysis is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their ability to participate in various chemical reactions, such as condensation, cycloaddition, and nucleophilic addition reactions. For example, the synthesis and reactions of diethyl 4-oxo-4H-pyran-2,5- dicarboxylate demonstrate the diverse reactivity of similar compounds (Obydennov et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
- Synthesis and Structural Analysis : Compounds similar to ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate have been synthesized through reactions like Knoevenagel condensation, demonstrating methods for creating complex molecules with potential antimicrobial and antioxidant activities. These studies often involve detailed structural analysis, including X-ray diffraction, to confirm the molecular configuration of synthesized compounds (Kumar et al., 2016).
Chemical Behavior and Reactions
- Reactivity and Applications in Synthesis : Research on the reactivity of 3-oxobutanoates and their derivatives with other compounds reveals pathways to synthesize novel heterocyclic compounds. These reactions are essential for creating pharmacologically active molecules and exploring new chemical spaces (Obydennov et al., 2013).
Photoreactions and Polymerization
- Photocyclization and Polymer Formation : Studies on ethyl esters of γ-oxo acids show photocyclization reactions leading to the formation of complex cyclic structures, such as azalactones, or polymers. These studies provide insights into the influence of substituents on the stability and chemical behavior of intermediates in photoreactions (Hasegawa et al., 1990).
Biological Activity Studies
- Antimicrobial and Antioxidant Properties : The synthesis and evaluation of compounds structurally related to this compound have shown antimicrobial and antioxidant properties. These activities highlight the potential application of these compounds in developing new therapeutic agents (Kariyappa et al., 2016).
Advanced Materials and Synthesis
- Synthesis of Advanced Materials : Research includes the synthesis of novel materials or intermediates for further chemical transformations. For example, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as an intermediate for creating a wide range of trifluoromethyl heterocycles, demonstrating the versatility of 3-oxobutanoate derivatives in synthesizing complex molecules (Honey et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-4-19-13(18)6-9(15)5-10-11(16)7-14(2,3)8-12(10)17/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGURWIOYHNETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1C(=O)CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)

![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)
![ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2486680.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)


